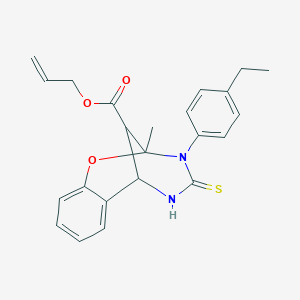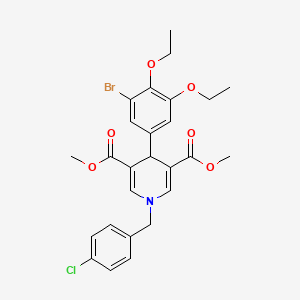![molecular formula C26H23Cl2FN4O4S B11220387 3-(3,4-Dichlorophenyl)-6-[(diethylamino)carbonyl]-N-(4-fluorophenyl)-3,4-dihydro-5-methyl-2,4-dioxothieno[2,3-d]pyrimidine-1(2H)-acetamide CAS No. 896689-55-7](/img/structure/B11220387.png)
3-(3,4-Dichlorophenyl)-6-[(diethylamino)carbonyl]-N-(4-fluorophenyl)-3,4-dihydro-5-methyl-2,4-dioxothieno[2,3-d]pyrimidine-1(2H)-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3,4-DICHLOROPHENYL)-N,N-DIETHYL-1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-5-METHYL-2,4-DIOXO-1H,2H,3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE is a complex organic compound that belongs to the class of thienopyrimidines. This compound is characterized by its unique structure, which includes a thieno[2,3-d]pyrimidine core, substituted with various functional groups such as dichlorophenyl, fluorophenyl, and carbamoyl groups. It is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-DICHLOROPHENYL)-N,N-DIETHYL-1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-5-METHYL-2,4-DIOXO-1H,2H,3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE involves multiple steps, starting from readily available starting materials. The key steps typically include:
Formation of the Thieno[2,3-d]pyrimidine Core: This is achieved through a cyclization reaction involving a thiophene derivative and a suitable nitrogen-containing precursor.
Introduction of the Dichlorophenyl Group: This step involves a substitution reaction where the dichlorophenyl group is introduced onto the thieno[2,3-d]pyrimidine core.
Attachment of the Fluorophenyl Carbamoyl Group: This is typically done through a carbamoylation reaction using a fluorophenyl isocyanate.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow chemistry and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
3-(3,4-DICHLOROPHENYL)-N,N-DIETHYL-1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-5-METHYL-2,4-DIOXO-1H,2H,3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under suitable conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the carbamoyl group to an amine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(3,4-DICHLOROPHENYL)-N,N-DIETHYL-1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-5-METHYL-2,4-DIOXO-1H,2H,3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and potential biological activities.
Pharmaceutical Research: The compound is investigated for its potential use in drug development, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Biological Studies: It is used in various biological assays to study its effects on different biological pathways and targets.
Industrial Applications: The compound may also have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3,4-DICHLOROPHENYL)-N,N-DIETHYL-1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-5-METHYL-2,4-DIOXO-1H,2H,3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects through:
Binding to Enzymes: It may inhibit or activate specific enzymes involved in key biological processes.
Modulation of Receptors: The compound can interact with various receptors, altering their activity and downstream signaling pathways.
Interference with Cellular Pathways: It may disrupt or modulate cellular pathways, leading to changes in cell function and behavior.
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-d]pyrimidine Derivatives: Other compounds in this class share a similar core structure but differ in their substituents.
Phenyl Carbamoyl Derivatives: Compounds with similar carbamoyl groups but different core structures.
Fluorophenyl Derivatives: Compounds with fluorophenyl groups attached to different core structures.
Uniqueness
3-(3,4-DICHLOROPHENYL)-N,N-DIETHYL-1-{[(4-FLUOROPHENYL)CARBAMOYL]METHYL}-5-METHYL-2,4-DIOXO-1H,2H,3H,4H-THIENO[2,3-D]PYRIMIDINE-6-CARBOXAMIDE is unique due to its specific combination of functional groups and its thieno[2,3-d]pyrimidine core. This unique structure contributes to its distinct biological activities and potential therapeutic applications.
Properties
CAS No. |
896689-55-7 |
|---|---|
Molecular Formula |
C26H23Cl2FN4O4S |
Molecular Weight |
577.5 g/mol |
IUPAC Name |
3-(3,4-dichlorophenyl)-N,N-diethyl-1-[2-(4-fluoroanilino)-2-oxoethyl]-5-methyl-2,4-dioxothieno[2,3-d]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C26H23Cl2FN4O4S/c1-4-31(5-2)24(36)22-14(3)21-23(35)33(17-10-11-18(27)19(28)12-17)26(37)32(25(21)38-22)13-20(34)30-16-8-6-15(29)7-9-16/h6-12H,4-5,13H2,1-3H3,(H,30,34) |
InChI Key |
MYSSINFUUDVFLI-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)C1=C(C2=C(S1)N(C(=O)N(C2=O)C3=CC(=C(C=C3)Cl)Cl)CC(=O)NC4=CC=C(C=C4)F)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-oxo-3,5,6,7,8,9-hexahydro-2H-cyclohepta[c]pyridazin-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B11220313.png)
![N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(piperidin-1-ylsulfonyl)benzamide](/img/structure/B11220315.png)
![2-(2-{4-[(4-methylphenyl)sulfonyl]piperazin-1-yl}-2-oxoethyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one](/img/structure/B11220327.png)

![2-[(4-fluorobenzyl)sulfanyl]-3-(tetrahydrofuran-2-ylmethyl)quinazolin-4(3H)-one](/img/structure/B11220336.png)

![4-benzyl-1-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]piperidine](/img/structure/B11220357.png)
![N-(3-(ethyl(phenyl)amino)propyl)-6-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)hexanamide](/img/structure/B11220362.png)

![2-[3-oxo-5,6,7,8-tetrahydro-2(3H)-cinnolinyl]-N-(3-pyridylmethyl)acetamide](/img/structure/B11220377.png)
![N-(3-fluorophenyl)-5,7-diphenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11220389.png)
![N-(2-methylphenyl)-2-[2-oxo-4-(pyrrolidin-1-ylcarbonyl)quinolin-1(2H)-yl]acetamide](/img/structure/B11220390.png)
![Ethyl 6-ethyl-2-(4-((1,3,3-trimethyl-6-azabicyclo[3.2.1]octan-6-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B11220397.png)
![N-(3-chloro-4-methoxyphenyl)-2-[(9-methyl-6-oxo-6,9-dihydro-1H-purin-8-yl)sulfanyl]acetamide](/img/structure/B11220405.png)
